molecular formula C8H5BF7KO B13635315 Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide

Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide

Katalognummer: B13635315
Molekulargewicht: 300.02 g/mol
InChI-Schlüssel: WBYHFPOWZZEBLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide is a chemical compound with the molecular formula C8H5BF7O.K. It is known for its unique structure, which includes a boron atom bonded to a phenyl ring substituted with fluorine and trifluoroethoxy groups. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide typically involves the reaction of a boronic acid derivative with potassium fluoride in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and yield, making the compound suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted phenylboron compounds .

Wissenschaftliche Forschungsanwendungen

Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide has several scientific research applications:

Wirkmechanismus

The mechanism by which potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, affecting their function. In chemical reactions, the boron atom can form stable bonds with carbon and other elements, facilitating the formation of complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of both fluorine and trifluoroethoxy groups enhances its stability and makes it a valuable reagent in various chemical transformations .

Eigenschaften

Molekularformel

C8H5BF7KO

Molekulargewicht

300.02 g/mol

IUPAC-Name

potassium;trifluoro-[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide

InChI

InChI=1S/C8H5BF7O.K/c10-7-3-5(17-4-8(11,12)13)1-2-6(7)9(14,15)16;/h1-3H,4H2;/q-1;+1

InChI-Schlüssel

WBYHFPOWZZEBLY-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=C(C=C(C=C1)OCC(F)(F)F)F)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.